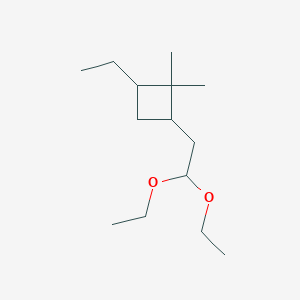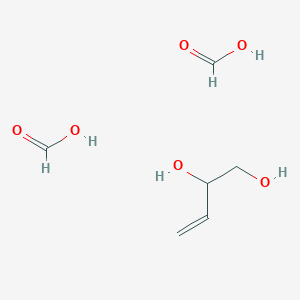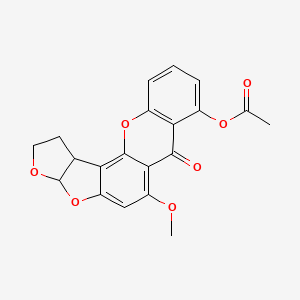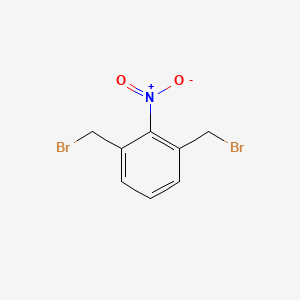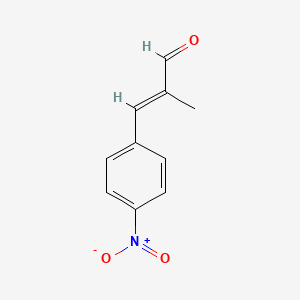
6-Methylidenedeca-1,3-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methylidenedeca-1,3-diene is a conjugated diene, a type of hydrocarbon that contains two double bonds separated by a single bond. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. Conjugated dienes like this compound are known for their stability and versatility in various chemical reactions, making them valuable in both academic research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylidenedeca-1,3-diene can be achieved through several methods. One common approach involves the use of Wittig olefination, where a phosphonium ylide reacts with an aldehyde to form the desired diene. Another method is the enyne metathesis, which involves the reaction of an alkyne with an alkene in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic systems to facilitate the reaction and optimize the production efficiency. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to be effective in synthesizing conjugated dienes on an industrial scale .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylidenedeca-1,3-diene undergoes a variety of chemical reactions, including:
Diels-Alder Reaction: This reaction involves the formation of a six-membered ring by the reaction of the diene with a dienophile.
Electrophilic Addition: The compound can react with electrophiles, leading to the formation of 1,2- and 1,4-addition products.
Oxidation and Reduction: The double bonds in the diene can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Diels-Alder Reaction: Typically requires a conjugated diene and a dienophile, often facilitated by heat or a Lewis acid catalyst.
Electrophilic Addition: Common reagents include halogens and hydrogen halides, with reactions often carried out at room temperature.
Major Products:
Diels-Alder Reaction: Produces cyclohexene derivatives.
Electrophilic Addition: Yields halogenated or hydrogenated products depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
6-Methylidenedeca-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role in drug development.
Wirkmechanismus
The mechanism of action of 6-Methylidenedeca-1,3-diene in chemical reactions involves the interaction of its conjugated double bonds with various reagents. In the Diels-Alder reaction, the diene’s conjugated system reacts with a dienophile to form a new six-membered ring, a process driven by the formation of new sigma bonds and the stabilization of the resulting product . In electrophilic addition reactions, the double bonds act as nucleophiles, reacting with electrophiles to form addition products .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: A simpler conjugated diene with two double bonds separated by a single bond.
Isoprene: Another conjugated diene, commonly found in natural rubber.
2,4-Hexadiene: A conjugated diene with a similar structure but different substituents.
Uniqueness: 6-Methylidenedeca-1,3-diene is unique due to its specific substitution pattern, which influences its reactivity and stability. The presence of the methylidene group at the sixth position provides distinct electronic and steric properties, differentiating it from other conjugated dienes .
Eigenschaften
CAS-Nummer |
57217-06-8 |
|---|---|
Molekularformel |
C11H18 |
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
6-methylidenedeca-1,3-diene |
InChI |
InChI=1S/C11H18/c1-4-6-8-10-11(3)9-7-5-2/h4,6,8H,1,3,5,7,9-10H2,2H3 |
InChI-Schlüssel |
VFLWNFXWLGDQFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=C)CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis{4-[([1,1'-biphenyl]-4-yl)oxy]phenyl}phosphinic acid](/img/structure/B14626060.png)
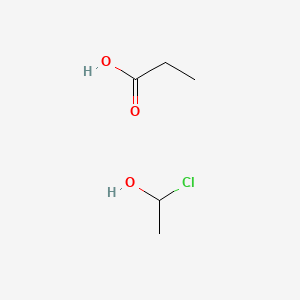
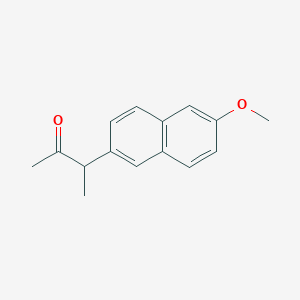
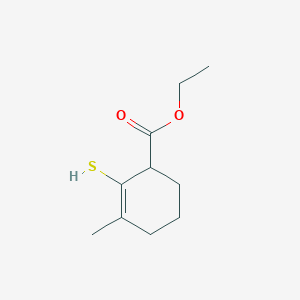
![1-[2-(2-Ethyl-5-nitro-1H-imidazol-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14626088.png)
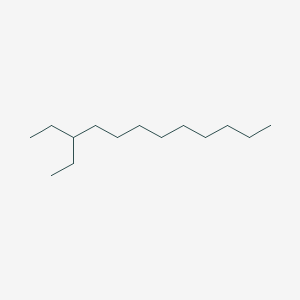
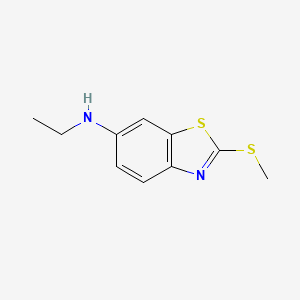
-lambda~4~-sulfanylidene]benzamide](/img/structure/B14626103.png)
